2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Description
This compound is a heterocyclic derivative featuring a fused thiazolo[5,4-c]quinoline core with a 1-thione moiety. Key structural elements include:
- 4-Bromophenyl substituent: Introduces electron-withdrawing effects and enhances lipophilicity .
- 6-Ethoxy group: Modifies electronic distribution and solubility .
The compound’s synthesis likely involves cyclization reactions analogous to methods reported for related thiazoloquinoline derivatives, such as those involving hydrogen halides or elimination pathways .
Properties
IUPAC Name |
2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS2/c1-4-24-15-7-5-6-14-16-18(20(2,3)22-17(14)15)26-23(19(16)25)13-10-8-12(21)9-11-13/h5-11,22H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXQMPUMGVGTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)Br)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365471 | |
| Record name | 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5880-31-9 | |
| Record name | 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the reaction of 4-bromoaniline with ethyl 2-chloroacetoacetate in the presence of a base, followed by cyclization with elemental sulfur. The reaction conditions often include heating the mixture to reflux in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a thioether.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiazoloquinoline compounds exhibit significant anticancer properties. For instance, studies indicate that modifications in the thiazoloquinoline structure can lead to enhanced cytotoxic effects against various cancer cell lines. The bromophenyl group may contribute to increased potency through enhanced interactions with cellular targets.
Antimicrobial Properties
Thiazoloquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting that 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione may also possess similar properties.
Inhibition of Enzymatic Activity
This compound has potential as an enzyme inhibitor. Research indicates that thiazoloquinolines can inhibit specific enzymes related to cancer progression and microbial resistance. For example, compounds with similar structures have been shown to inhibit topoisomerases and kinases, which are critical in cellular processes.
Drug Development and Design
The unique structural characteristics of 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione make it a candidate for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity. The compound's ability to modulate biological pathways presents opportunities for developing novel therapeutics.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion highlight key differences between the target compound and analogs in terms of structure, substituents, and properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: Thiazolo[5,4-c]quinoline (target) vs. Thiazolo-triazol-one derivatives (): Feature a triazole ring fused to thiazole, enhancing hydrogen-bonding capacity compared to quinoline-based cores .
Substituent Effects: Bromophenyl vs. Thienylcarbonyl (): Bromine’s electronegativity contrasts with the electron-rich thienyl group, affecting charge distribution and intermolecular interactions. Ethoxy vs. Methoxy (): Ethoxy’s longer alkyl chain may improve membrane permeability in biological systems compared to methoxy . Dimethylamino vs. Ethoxybenzylidene (): Dimethylamino groups () introduce basicity, while benzylidene moieties () extend conjugation .
Physical Properties :
- The compound in exhibits a melting point of 158–159°C, likely due to its crystalline dithiolo core and thienylcarbonyl group . Data for the target compound’s m.p. are unavailable but predicted to be higher due to bromophenyl’s rigidity.
Synthetic Pathways: Thiazoloquinolines are often synthesized via cyclization of thioamide intermediates (e.g., with hydrogen halides) , whereas dithiolo derivatives may require sulfur-rich precursors .
Biological Activity
The compound 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione (CAS Number: 5880-31-9) is a thiazoloquinoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
- Molecular Formula : CHBrNOS
- Molecular Weight : 447.41 g/mol
- Structural Features : The compound features a thiazoloquinoline core with a bromophenyl and ethoxy substituent, which may influence its biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of thiazoloquinoline compounds exhibit significant antimicrobial properties. For instance:
- The compound has shown effectiveness against Candida albicans , with inhibition zones comparable to standard antibiotics such as ampicillin .
- A study reported that certain thiazoloquinoline derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Thiazoloquinoline derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Preliminary studies have indicated that compounds within the thiazoloquinoline family may possess anticancer properties. They have been implicated in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
The mechanisms through which 2-(4-bromophenyl)-6-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes related to bacterial growth and cancer cell proliferation .
- Modulation of Signaling Pathways : Thiazoloquinolines may interfere with signaling pathways that regulate cell survival and apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antioxidant Potential :
- Anticancer Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
